molecular formula C9H8N2O B13670112 Quinazolin-6-ylmethanol

Quinazolin-6-ylmethanol

Cat. No.: B13670112
M. Wt: 160.17 g/mol
InChI Key: KKEREYVOSKILFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazolin-6-ylmethanol: is a chemical compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives have been extensively studied due to their wide range of biological and pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including quinazolin-6-ylmethanol, can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions. For instance, the synthesis of quinazoline derivatives can be carried out using palladium-catalyzed cross-coupling reactions, which involve the coupling of an aryl halide with an amine . Another method includes the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of quinazoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly employed due to their high efficiency and selectivity . Additionally, phase-transfer catalysis and ultrasound-promoted reactions are also used in industrial settings to enhance reaction rates and yields .

Scientific Research Applications

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

quinazolin-6-ylmethanol

InChI

InChI=1S/C9H8N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-4,6,12H,5H2

InChI Key

KKEREYVOSKILFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1CO

Origin of Product

United States

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